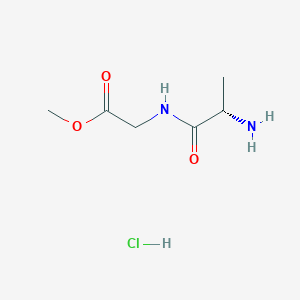

H-Ala-gly-ome hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQGKQWQCHPXLB-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Utility of H-Ala-Gly-OMe HCl in Synthetic Chemistry

An In-Depth Technical Guide to the Chemical Properties and Structure of H-Ala-Gly-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

L-Alanylglycine methyl ester hydrochloride (this compound) is a dipeptide derivative that serves as a fundamental building block in the field of peptide chemistry and drug discovery. Comprising the amino acids L-alanine and glycine, with the C-terminus protected as a methyl ester, this compound exists as a stable hydrochloride salt. Its primary utility lies in its role as a versatile intermediate for the synthesis of more complex peptides. The hydrochloride salt form enhances its shelf-life and handling characteristics by preventing the spontaneous polymerization that can occur with the free-base form of amino acid esters[1][2]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.

Part 1: Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are foundational to its application in synthesis. The molecule consists of an L-alanine residue linked to a glycine residue via a peptide bond. The N-terminus of alanine is a primary amine, which is protonated in the hydrochloride salt form, while the C-terminus of glycine is an esterified carboxyl group.

Chemical Structure:

-

IUPAC Name: methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[3]

-

Sequence: Ala-Gly

-

Molecular Formula: C₆H₁₃ClN₂O₃[3]

-

SMILES: C--INVALID-LINK--N.Cl[]

The presence of the hydrochloride salt is crucial for stability. Free amino esters are prone to intermolecular condensation, leading to the formation of diketopiperazines or longer peptide chains[2]. The protonated amine of the salt is non-nucleophilic, effectively preventing these unwanted side reactions and ensuring the compound's integrity during storage.

Physicochemical Data Summary:

The following table summarizes the key quantitative properties of this compound. It is important to note that while some experimental values for this specific molecule are not widely published, data from its constituent amino acid esters and related dipeptides provide a reliable basis for expected properties.

| Property | Value | Source / Rationale |

| Molecular Weight | 196.63 g/mol | PubChem CID: 13875060[3] |

| Exact Mass | 196.06147 Da | PubChem CID: 13875060[3] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds like H-Gly-OMe HCl[2][5]. |

| Melting Point | Data not available. Expected to be >150°C. | Based on related compounds; H-Ala-OMe HCl melts at 109-111°C and H-Gly-OMe HCl decomposes at 175°C[2]. Dipeptides are generally higher melting. |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar solvents like CH₂Cl₂. | Peptides with charged termini are generally soluble in polar solvents. The solubility of peptide intermediates is highly dependent on their tendency to form aggregates and the hydrogen bonding capacity of the solvent[6][7][8]. |

| Storage Conditions | Store at -20°C, sealed, away from moisture. | Recommended for amino acid derivatives to prevent degradation[9]. |

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a two-stage process: the formation of an N-protected dipeptide ester, followed by the removal of the protecting group. This methodology provides high yields and purity by preventing unwanted side reactions.

Workflow Overview

The logical flow from starting materials to the final, purified product is outlined below. This workflow ensures control over each chemical transformation and facilitates the isolation of a high-purity compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol details the synthesis starting from commercially available protected amino acids.

Stage 1: Synthesis of N-Boc-L-alanylglycine methyl ester (Boc-Ala-Gly-OMe)

-

Reagent Preparation: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 15 minutes.

-

Activation: In a separate flask, dissolve Boc-L-alanine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) in DMF. Stir at 0°C for 20 minutes to form the activated ester.

-

Causality Insight: EDC is a water-soluble carbodiimide that facilitates amide bond formation. HOBt is added as a coupling additive to suppress side reactions, particularly racemization, and improve reaction efficiency.

-

-

Coupling: Transfer the activated Boc-Ala-OH solution to the flask containing the neutralized H-Gly-OMe. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Gly-OMe, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Stage 2: Deprotection to form this compound

-

Deprotection Reaction: Dissolve the crude or purified Boc-Ala-Gly-OMe from the previous step in a minimal amount of a suitable solvent (e.g., Methanol or Ethyl Acetate).

-

Add a solution of 4M HCl in 1,4-dioxane (a 5-10 fold excess) and stir at room temperature.[10][11] Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Causality Insight: The tert-Butyloxycarbonyl (Boc) group is highly labile to strong acids. The HCl cleaves the Boc group, generating tert-butyl cation (which is scavenged) and CO₂, liberating the N-terminal amine. The HCl also serves to immediately form the stable hydrochloride salt of the product.[10]

-

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue is the crude this compound.

Purification Protocol: Recrystallization

-

Solvent Selection: The crude product's polarity suggests purification by recrystallization from a polar solvent system. A common technique is to dissolve the crude solid in a minimal amount of hot methanol.

-

Crystallization: Slowly add a less polar solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.

-

Isolation: Allow the solution to cool, first to room temperature and then in a refrigerator, to promote crystal formation. Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Expertise Insight: Finding the ideal recrystallization solvent system often requires small-scale trials. For polar dipeptide salts, combinations like Methanol/Ether, Ethanol/Hexane, or Acetonitrile are good starting points.[12]

-

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of peptides.

-

Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed.

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the compound.

-

Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present).[13]

-

-

Expected Result: A successful synthesis will show a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Research-grade peptides typically require >95% purity.

Structural Verification: Spectroscopic Methods

Disclaimer: Experimentally obtained spectra for this compound are not widely available in peer-reviewed literature. The data presented below are predicted values based on the known chemical structure and spectroscopic data from analogous compounds. These predictions serve as a reliable guide for researchers to interpret their own analytical data.

1. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is ideal for polar molecules like peptides.

-

Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).

-

Calculated m/z for [C₆H₁₂N₂O₃ + H]⁺: 161.09

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation at the peptide bond, yielding b- and y-ions that can confirm the Ala-Gly sequence.

-

2. Infrared (IR) Spectroscopy

-

Technique: FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory for solid samples.[14]

-

Expected Absorption Bands: The IR spectrum provides confirmation of key functional groups.[15][16]

-

~3300-3000 cm⁻¹ (broad): N-H stretching of the protonated amine (NH₃⁺) and the amide N-H.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.

-

~1660 cm⁻¹ (strong): Amide I band (primarily C=O stretching of the peptide bond).

-

~1540 cm⁻¹: Amide II band (N-H bending and C-N stretching).

-

~1210 cm⁻¹ (strong): C-O stretching of the ester.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: D₂O or DMSO-d₆ are suitable deuterated solvents. The chemical shifts will vary depending on the solvent. The following are predicted shifts for a D₂O solution.

-

Predicted ¹H NMR Spectrum:

-

~4.1-4.2 ppm (quartet, 1H): α-proton of the Alanine residue.

-

~3.9-4.0 ppm (singlet or doublet, 2H): α-protons of the Glycine residue.

-

~3.7 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

-

~1.5 ppm (doublet, 3H): Methyl protons of the Alanine side chain (-CH₃).

-

Note: The amide N-H and amine NH₃⁺ protons will typically exchange with D₂O and may not be visible or may appear as a very broad signal.

-

-

Predicted ¹³C NMR Spectrum:

-

~172-174 ppm: Carbonyl carbon of the ester group.

-

~170-172 ppm: Carbonyl carbon of the peptide bond (Alanine residue).

-

~52-54 ppm: Methyl carbon of the ester group.

-

~49-51 ppm: α-carbon of the Alanine residue.

-

~41-43 ppm: α-carbon of the Glycine residue.

-

~16-18 ppm: Methyl carbon of the Alanine side chain.

-

Note: Carbonyl chemical shifts are sensitive to solvent and hydrogen bonding.[13][17]

-

Conclusion

This compound is a key synthetic intermediate whose stability and reactivity are well-suited for applications in peptide synthesis and medicinal chemistry. A thorough understanding of its properties and a well-designed synthetic and analytical workflow are paramount for its successful application. The protocols and data presented in this guide, grounded in established chemical principles and field experience, provide researchers with a robust framework for the synthesis, purification, and characterization of this versatile dipeptide building block.

References

- 1. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. bachem.com [bachem.com]

- 9. chemscene.com [chemscene.com]

- 10. m.youtube.com [m.youtube.com]

- 11. coconote.app [coconote.app]

- 12. doras.dcu.ie [doras.dcu.ie]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

what is H-Ala-gly-ome hcl used for in research

An In-Depth Technical Guide to H-Ala-Gly-OMe HCl: A Tool for Selective Lysosomal Disruption in Cytotoxic Lymphocytes

Abstract

L-Alanyl-glycine O-methyl ester hydrochloride (this compound) is a dipeptide ester that transcends its simple structure to serve as a potent and selective tool in immunological research. While structurally an amino acid derivative, its primary utility is not in peptide synthesis but as a lysosomotropic agent. This guide delineates the mechanism, applications, and protocols for using this compound to selectively deplete cytotoxic lymphocytes, such as Natural Killer (NK) cells and Cytotoxic T-Lymphocytes (CTLs). We will explore its chemical properties, the precise molecular steps leading to lysosomal membrane permeabilization, and provide detailed methodologies for its application in in vitro studies, thereby offering researchers a comprehensive resource for leveraging this compound to investigate the complex roles of cytotoxic cells in health and disease.

Introduction to this compound

This compound is the hydrochloride salt of the methyl ester of the dipeptide L-alanyl-glycine. Its identity as a research tool is predicated on its ability to be selectively processed by specific cell types, leading to their targeted destruction.

Chemical and Physical Properties

The compound's structure is key to its function. The methyl ester group renders the molecule lipophilic enough to cross the cell membrane, while the dipeptide backbone is a substrate for intracellular enzymes.

| Property | Value |

| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[1] |

| Molecular Formula | C₆H₁₃ClN₂O₃[1][] |

| Molecular Weight | 196.63 g/mol [1][] |

| CAS Number | 23404-09-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

The Core Mechanism: Lysosomotropism and Targeted Cytotoxicity

The defining characteristic of this compound is its action as a lysosomotropic agent. This property allows it to accumulate within the lysosomes of cells, particularly those with a highly active and extensive lysosomal compartment, such as NK cells and CTLs.

Cellular Uptake and Lysosomal Accumulation

The process begins with the passive diffusion of the uncharged methyl ester across the plasma membrane into the cytoplasm. Subsequently, the molecule is transported into the acidic environment of the lysosomes.

Enzymatic Conversion and Ionic Trapping

Inside the lysosome, resident esterase enzymes, such as Cathepsin C, cleave the methyl ester group. This enzymatic action exposes a carboxyl group, converting the molecule into the free dipeptide, L-Alanyl-glycine. In the low pH environment of the lysosome, this newly formed carboxyl group becomes ionized (COO-). The resulting charged dipeptide is unable to diffuse back across the lysosomal membrane, effectively trapping it within the organelle.

Lysosomal Membrane Permeabilization (LMP)

The continuous influx and trapping of the dipeptide lead to a massive increase in its intra-lysosomal concentration. This creates a hypertonic environment, causing a significant osmotic influx of water into the lysosome. The organelle swells under the osmotic pressure until the lysosomal membrane's integrity is compromised, leading to its rupture. This event is known as Lysosomal Membrane Permeabilization (LMP).

Induction of Cell Death

The rupture of the lysosome releases its potent contents, including cathepsins, and other hydrolytic enzymes, into the cytoplasm. These enzymes are destructive at the neutral pH of the cytosol and initiate a catastrophic cascade of events, cleaving vital cellular proteins and activating apoptotic pathways (e.g., through Bid cleavage and caspase activation), ultimately leading to rapid cell death.

Key Research Applications

The primary application of this compound is the selective depletion of cell populations rich in cytotoxic granules and lysosomes.

-

In Vitro Depletion of NK and CTLs: It is widely used to remove NK cells and CTLs from mixed cell populations like Peripheral Blood Mononuclear Cells (PBMCs). This allows researchers to create a cellular environment devoid of these cytotoxic effectors to study the function of remaining cells.

-

Functional Studies: By comparing a biological response in the presence and absence of NK/CTLs (after depletion), their specific contribution can be elucidated. This is crucial in cancer immunology to determine if a novel therapy relies on NK or CTL-mediated killing of tumor cells.

-

Differentiating Effector Cells: In cytotoxicity assays, treating effector cells with this compound can help determine the relative contribution of NK cells versus other cytotoxic mechanisms.

Experimental Protocols and Methodologies

The successful use of this compound requires careful optimization and validation. The following protocols provide a framework for its application.

Preparation of Stock Solution

Causality: A high-concentration, sterile stock solution is critical for accurate and repeatable dilutions into cell culture media. Storing in small aliquots prevents degradation from multiple freeze-thaw cycles.

-

Weighing: Aseptically weigh out 19.66 mg of this compound powder.

-

Dissolving: Dissolve the powder in 1.0 mL of sterile, serum-free cell culture medium (e.g., RPMI-1640) or PBS to create a 100 mM stock solution.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting & Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term use.

Protocol: In Vitro Depletion of NK Cells from Human PBMCs

Causality: This protocol aims to eliminate NK cells while preserving other lymphocytes like B cells and monocytes. The concentration and incubation time are critical parameters that must be optimized, as sensitivity can vary between donors and cell types. Incubation in serum-free media is often preferred to prevent potential degradation of the ester by serum enzymes before it can enter the cells.

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in serum-free RPMI-1640 at a concentration of 10 x 10⁶ cells/mL.

-

Titration (Crucial Step): Prepare serial dilutions of the this compound stock solution to achieve final concentrations for testing (e.g., 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM). Also, prepare a vehicle control (medium only).

-

Incubation: Add an equal volume of the diluted this compound solutions (or control) to the cell suspension. For example, add 100 µL of 2 mM this compound to 100 µL of cells to get a final concentration of 1 mM.

-

Treatment: Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.

-

Washing: After incubation, add 10 mL of complete culture medium (containing 10% FBS) to stop the reaction. Centrifuge the cells at 300 x g for 10 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

-

Validation: The most critical step is to validate the depletion efficiency. This is achieved using flow cytometry.

Validation by Flow Cytometry

Causality: Visual confirmation of cell death is insufficient. Flow cytometry provides quantitative data on the specific depletion of the target population (NK cells: CD3-CD56+) while assessing the viability of non-target cells (e.g., T cells: CD3+CD56-, B cells: CD19+).

Data Interpretation and Troubleshooting

| Parameter | Expected Result | Common Pitfall | Troubleshooting Solution |

| Depletion Efficiency | >95% reduction in CD3-CD56+ cells compared to control. | Incomplete depletion. | Increase this compound concentration or incubation time. Ensure stock solution is not degraded. |

| Off-Target Toxicity | High viability (>90%) in non-target cells (e.g., CD3+ T cells). | Significant death of non-target cells. | Decrease this compound concentration or incubation time. Titration is key. |

| Reagent Stability | Consistent results across experiments. | Loss of efficacy over time. | Store stock solution in single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. |

Conclusion

This compound is a powerful and specific tool for immunologists. Its elegant mechanism of action, exploiting the high lysosomal activity of cytotoxic lymphocytes, allows for their targeted removal from mixed cell populations. When used with careful titration and robust validation methods like flow cytometry, it provides a reliable method to dissect the functional roles of NK cells and CTLs in complex biological systems. This guide provides the foundational knowledge and practical protocols for researchers to confidently integrate this compound into their experimental designs.

References

An In-depth Technical Guide on the Synthesis of L-alanyl-glycine Methyl Ester Hydrochloride

Introduction

L-alanyl-glycine methyl ester hydrochloride is a dipeptide derivative of significant interest in the fields of biochemistry and pharmaceutical development. As a fundamental building block, it serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics. The strategic protection of the C-terminus as a methyl ester and the protonation of the N-terminus as a hydrochloride salt enhance its stability and utility in synthetic protocols.[1][2] This guide provides a comprehensive overview of the core methodologies for the synthesis of L-alanyl-glycine methyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer insights gleaned from practical application.

Core Principles of Dipeptide Synthesis

The synthesis of a dipeptide like L-alanyl-glycine requires a controlled and stepwise approach to form a specific amide (peptide) bond between the carboxyl group of L-alanine and the amino group of glycine.[3] Uncontrolled reaction of the two amino acids would lead to a mixture of products, including L-alanyl-glycine, glycyl-alanine, L-alanyl-L-alanine, and glycyl-glycine, as well as longer polypeptides. To ensure the desired outcome, a protection-coupling-deprotection strategy is universally employed.[4][5]

The Imperative of Protecting Groups

Protecting groups are temporary modifications to functional groups that prevent them from participating in a reaction. In the synthesis of L-alanyl-glycine methyl ester, the following protections are essential:

-

N-protection of L-alanine: The amino group of L-alanine must be protected to prevent self-coupling and to ensure it acts as the N-terminal residue. Common N-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[4][5][6]

-

C-protection of Glycine: The carboxyl group of glycine is protected as a methyl ester.[4][6] This not only prevents it from reacting but also sets up the desired C-terminal modification of the final product. The hydrochloride salt form of glycine methyl ester is often used as the starting material due to its enhanced stability compared to the free base.[1]

The choice of protecting groups is critical and is dictated by their stability under the coupling conditions and the ease of their selective removal without affecting the newly formed peptide bond or other protecting groups (orthogonality).[4][5]

Synthetic Strategies and Methodologies

The synthesis of L-alanyl-glycine methyl ester hydrochloride can be broadly categorized into solution-phase and solid-phase methods. While solid-phase peptide synthesis (SPPS) is dominant for longer peptides, solution-phase synthesis remains a valuable and often preferred method for di- and tripeptides due to its scalability and cost-effectiveness. This guide will focus on the more common solution-phase approaches.

General Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process: Protection, Coupling, and Deprotection.

Caption: General workflow for the synthesis of L-alanyl-glycine methyl ester hydrochloride.

Method 1: Carbodiimide-Mediated Coupling

This is one of the most classical and widely used methods for peptide bond formation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), activate the carboxyl group of the N-protected L-alanine to form a highly reactive O-acylisourea intermediate.[3][7] This intermediate then readily reacts with the amino group of glycine methyl ester.

To minimize the risk of racemization and side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[7]

Detailed Experimental Protocol (Boc-Ala and DCC/HOBt)

Step 1: Preparation of Glycine Methyl Ester Free Base (in situ)

-

Suspend glycine methyl ester hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 equivalent), dropwise to neutralize the hydrochloride and generate the free amino group.[7][8]

Step 2: Coupling Reaction

-

In a separate flask, dissolve N-Boc-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Add the solution of glycine methyl ester free base from Step 1 to the N-Boc-L-alanine/HOBt solution.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir overnight.[9]

Step 3: Work-up and Purification of the Protected Dipeptide

-

A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC reaction, will form. Filter off the DCU.[9]

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-alanyl-glycine methyl ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified Boc-L-alanyl-glycine methyl ester in a minimal amount of an organic solvent like ethyl acetate or methanol.

-

Add a solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or gaseous HCl bubbled through the solution) in excess.

-

Stir the mixture at room temperature for 1-2 hours. The deprotection is typically accompanied by the precipitation of the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to obtain L-alanyl-glycine methyl ester hydrochloride.

Method 2: Activated Ester Coupling

This method involves pre-activating the carboxyl group of N-protected L-alanine as an active ester, which is then reacted with glycine methyl ester. Common activating agents include phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[10][11] These reagents are known for their high coupling efficiency and low rates of racemization.[7][10]

Detailed Experimental Protocol (Fmoc-Ala and HBTU)

Step 1: Preparation of Glycine Methyl Ester Free Base (in situ)

-

Follow the same procedure as in Method 1, Step 1.

Step 2: Coupling Reaction

-

In a separate flask, dissolve N-Fmoc-L-alanine (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution.

-

Stir for a few minutes to allow for the formation of the active ester.

-

Add the solution of glycine methyl ester free base to this mixture.

-

Stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Protected Dipeptide

-

Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude Fmoc-L-alanyl-glycine methyl ester by flash chromatography.

Step 4: N-Fmoc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified Fmoc-dipeptide in DMF.

-

Add a 20% solution of piperidine in DMF and stir at room temperature for 30-60 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and treat with an HCl solution as described in Method 1, Step 4 to obtain the final product.

Comparison of Synthesis Methods

| Parameter | Carbodiimide Method (DCC/HOBt) | Activated Ester Method (HBTU) |

| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| Byproduct | Dicyclohexylurea (insoluble) | Tetramethylurea (soluble) |

| Purification | Filtration to remove DCU | Aqueous work-up |

| Racemization Risk | Low with HOBt additive | Very low |

| Cost | Generally lower | Generally higher |

| Suitability | Scalable, cost-effective | High efficiency, good for difficult couplings |

Characterization of the Final Product

The identity and purity of the synthesized L-alanyl-glycine methyl ester hydrochloride should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the alanine and glycine residues, the methyl ester, and the protonated N-terminus.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct product has been formed.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide bond, the ester carbonyl, and the ammonium group.

-

Melting Point: A sharp melting point range is indicative of high purity. The literature value for L-alanine methyl ester hydrochloride is 109-111 °C.

Conclusion

The synthesis of L-alanyl-glycine methyl ester hydrochloride is a well-established process that relies on the fundamental principles of peptide chemistry. The choice between carbodiimide-mediated and activated ester coupling methods will depend on factors such as the scale of the synthesis, cost considerations, and the desired level of purity. By carefully selecting protecting groups, coupling reagents, and reaction conditions, researchers can efficiently and reliably produce this valuable dipeptide intermediate for a wide range of applications in peptide synthesis and drug discovery.

References

- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bachem.com [bachem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. 肽偶联剂选择指南 [sigmaaldrich.com]

An In-depth Technical Guide to the Core Principles of Using Dipeptide Methyl Esters in Synthesis

Abstract

Dipeptide methyl esters are foundational building blocks in modern synthetic chemistry, particularly in the realms of peptide synthesis, drug discovery, and structural biology. The esterification of the C-terminal carboxylic acid with a methyl group confers unique physicochemical properties that are highly advantageous for controlled, stepwise synthesis. This modification neutralizes the carboxylate's negative charge, altering the molecule's polarity and enabling a broader range of non-covalent interactions.[1] This guide provides a comprehensive overview of the synthesis, purification, strategic application, and critical considerations for using dipeptide methyl esters. We will delve into the causality behind experimental choices, provide field-proven protocols, and address common challenges such as racemization to equip researchers with the knowledge for successful implementation.

The Strategic Advantage of C-Terminal Esterification

In peptide synthesis, uncontrolled polymerization is a primary challenge. If two amino acids with unprotected termini are mixed, a statistical mixture of products (Ala-Ala, Leu-Leu, Ala-Leu, Leu-Ala) will form, leading to exceptionally low yields of the desired product.[2] The core strategy to overcome this is the use of protecting groups.

A dipeptide methyl ester is a derivative where the C-terminal carboxylic acid is masked as a methyl ester.[1] This serves two primary purposes:

-

Preventing Unwanted Reactions: It deactivates the C-terminal carboxyl group, preventing it from acting as a nucleophile or participating in unwanted coupling reactions.[2][3]

-

Modulating Physicochemical Properties: The methyl ester is uncharged and more hydrophobic than a free carboxylate. This property is invaluable in structural biology applications, where dipeptide methyl esters are used as molecular probes to map protein binding sites through techniques like NMR spectroscopy and X-ray crystallography.[1] The altered polarity allows them to access hydrophobic pockets and engage in van der Waals interactions that would be inaccessible to a charged molecule.[1]

A famous commercial example of a dipeptide methyl ester is Aspartame (L-aspartyl-L-phenylalanine methyl ester), a widely used artificial sweetener.[4][5][6]

Synthesis of Dipeptide Methyl Esters: A Step-by-Step Approach

The synthesis is a multi-step process involving the preparation of the C-terminal amino acid methyl ester, followed by a carefully controlled coupling reaction with an N-protected amino acid.

Preparation of the C-Terminal Component: Amino Acid Methyl Ester Hydrochlorides

The first step is the esterification of the C-terminal amino acid. This is commonly achieved via Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[7][8] The product is typically isolated as a stable, crystalline hydrochloride salt, which protects the free amine from side reactions and improves handling and storage.[8][9]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, cool 100 mL of methanol to 0°C in an ice bath.

-

Catalyst Addition: Slowly and carefully add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2.0 equivalents) to the cold methanol.[8]

-

Amino Acid Addition: Add the desired amino acid (1.0 equivalent) to the solution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid or oil is the amino acid methyl ester hydrochloride. It can be triturated with cold diethyl ether to yield a crystalline solid, which is then collected by filtration and dried under vacuum.[10]

The Coupling Reaction: Forging the Peptide Bond

This is the core step where the N-protected amino acid (the N-terminal residue) is joined with the amino acid methyl ester (the C-terminal residue). The reaction requires a coupling agent to activate the carboxylic acid of the N-terminal residue and a non-nucleophilic base to liberate the free amine of the C-terminal residue from its hydrochloride salt.[1][9]

-

The Base (e.g., DIPEA, NMM): The primary role of the base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is to neutralize the HCl salt, deprotonating the ammonium group to generate the nucleophilic free amine required for the coupling reaction.[1][9][11] A sterically hindered, non-nucleophilic base is essential to prevent it from competing with the amino acid ester as a nucleophile.

-

The Coupling Agent: The coupling agent's function is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[12] The choice of coupling agent is critical for ensuring high yield and, most importantly, minimizing racemization.

| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. | Inexpensive, effective. | DCC forms insoluble DCU byproduct; risk of racemization and side reactions without additives.[13][14][15] |

| Uronium/Aminium | HBTU, HATU, HCTU | Forms a highly reactive OBt or OAt active ester. | Fast, high yields, low racemization (especially HATU), byproducts are water-soluble.[1][11][13][14][16] | More expensive than carbodiimides. |

| Phosphonium | PyBOP, PyAOP | Forms a highly reactive OBt or OAt active ester. | Very efficient, excellent for sterically hindered couplings.[11][13][14] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[15] |

The Challenge of Racemization

The single most critical side reaction to control during peptide coupling is racemization. The α-carbon of an amino acid is chiral, and its stereochemical integrity must be preserved.

Mechanism: Racemization typically occurs via the formation of a planar 5(4H)-oxazolone intermediate. The activated carboxyl group can cyclize, and in the presence of a base, the α-proton becomes acidic and can be abstracted. Re-protonation can then occur from either face of the planar ring, scrambling the stereocenter.[15][17] This is a significant risk, especially for N-acyl amino acids and during fragment coupling.

Mitigation Strategies:

-

Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or its more reactive aza-derivative HOAt are added to carbodiimide couplings. They act as "racemization suppressors" by trapping the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation.[13][16][17]

-

Reagent Choice: Uronium and phosphonium reagents (like HATU and PyAOP) are inherently based on HOAt or HOBt and are designed to minimize racemization.

-

Base Selection: The choice of base can influence racemization rates. Weaker or more sterically hindered bases (e.g., NMM, 2,4,6-collidine) are sometimes preferred over stronger bases like triethylamine, as they are less likely to abstract the α-proton.[15][17]

-

Reactant Preparation: Dissolve the N-Boc-protected amino acid (1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF).

-

Amine Component: To the solution, add the amino acid methyl ester hydrochloride (1.0 eq) and DIPEA (2.2 eq). Stir until all solids dissolve.[1]

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the reaction rate and minimize side reactions.

-

Coupling Agent Addition: Add the coupling agent, such as HBTU (1.1 eq), to the cooled mixture.[1]

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

-

Work-up: Once complete, dilute the mixture with ethyl acetate. Wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and water-soluble byproducts.[1]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude dipeptide methyl ester by silica gel column chromatography.

-

Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.[1][9]

Application in Stepwise Peptide Elongation

Once synthesized and purified, the N-protected dipeptide methyl ester is a stable building block ready for the next stage of synthesis. The strategy relies on the principle of orthogonal protection, where one protecting group can be removed selectively in the presence of another.[2]

N-Terminal Deprotection

To elongate the peptide chain, the N-terminal protecting group must be removed to reveal a free amine, which will serve as the nucleophile in the next coupling step. The C-terminal methyl ester must remain intact during this step.

| Protecting Group | Abbreviation | Removal Conditions | Stability of Methyl Ester |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA in DCM)[2][18][19] | Stable |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF)[18][20] | Stable |

-

Dissolution: Dissolve the Boc-protected dipeptide methyl ester in Dichloromethane (DCM).

-

Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) for a final concentration of 50% TFA/DCM.[19]

-

Reaction: Stir the solution at room temperature for 30-60 minutes. The carbamic acid intermediate spontaneously decarboxylates to yield the free amine.[21]

-

Isolation: Remove the solvent and excess TFA under reduced pressure.

-

Precipitation: Add cold diethyl ether to precipitate the deprotected dipeptide methyl ester as its TFA salt.[19]

-

Next Step: Collect the salt by filtration. It can be used directly in the next coupling step after neutralization in situ with a base like DIPEA.

Final Deprotection of the C-Terminal Methyl Ester

After the full peptide sequence has been assembled, the C-terminal methyl ester is typically removed to yield the final peptide with a free carboxylic acid. This is achieved through saponification—mild hydrolysis with an aqueous base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[3] Care must be taken, as harsh basic conditions can potentially cleave peptide bonds or cause racemization.[21] Alternative, milder methods using reagents like bis(tributyltin) oxide have also been developed for sensitive substrates.[22][23]

Conclusion

Dipeptide methyl esters are more than just simple intermediates; they are versatile and strategic tools in chemical synthesis. Their synthesis requires a careful selection of protecting groups, coupling reagents, and reaction conditions to ensure high yields and maintain stereochemical integrity. By understanding the underlying principles—from the rationale for C-terminal protection to the mechanisms of coupling and racemization—researchers can effectively leverage these building blocks to construct complex peptides for applications ranging from fundamental biological studies to the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of dipeptides; current status and perspectives - ProQuest [proquest.com]

- 7. orientjchem.org [orientjchem.org]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. youtube.com [youtube.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. bachem.com [bachem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 19. benchchem.com [benchchem.com]

- 20. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. electronicsandbooks.com [electronicsandbooks.com]

A Technical Guide to H-Ala-Gly-OMe HCl: A Key Dipeptide Intermediate in Chemical and Pharmaceutical Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Alanyl-Glycine Methyl Ester Hydrochloride

L-Alanyl-Glycine Methyl Ester Hydrochloride, commonly abbreviated as H-Ala-Gly-OMe HCl, is a dipeptide derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. As a fundamental building block, it provides a strategic advantage in the stepwise synthesis of more complex peptides and peptidomimetics.[1] Its structure, comprising L-alanine and glycine residues with a methyl-esterified C-terminus and a hydrochloride salt at the N-terminus, offers a unique combination of stability and reactivity. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which is prone to polymerization.[2] This guide offers an in-depth exploration of the physicochemical properties, synthesis, and applications of this compound, providing researchers with the foundational knowledge to effectively utilize this versatile compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research and development. These properties dictate its solubility, reactivity, and compatibility with various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C6H13ClN2O3 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Molecular Weight | 196.63 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[] |

| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | --INVALID-LINK--[3] |

| Appearance | White to off-white powder/solid | --INVALID-LINK--[6] |

| Solubility | Soluble in water | --INVALID-LINK--[6] |

| Stability | Stable under recommended storage conditions | --INVALID-LINK--[6] |

Core Application: A Building Block in Peptide Synthesis

The primary application of this compound is as a dipeptide building block in solution-phase and solid-phase peptide synthesis.[1] The rationale for using pre-formed dipeptide units is rooted in the efficiency and fidelity of synthesizing longer peptide chains.

The Rationale for Using a Protected Dipeptide Ester

Synthesizing a dipeptide from individual amino acids without protecting groups can lead to a statistical mixture of products.[7][8] For instance, reacting alanine and glycine could result in Ala-Gly, Gly-Ala, Ala-Ala, and Gly-Gly.[8] To circumvent this, a protection strategy is employed. This compound is a product of such a strategy, where:

-

The N-terminus of alanine is temporarily protected during the coupling reaction and subsequently deprotected to yield the hydrochloride salt.

-

The C-terminus of glycine is protected as a methyl ester. This prevents the carboxyl group from reacting and allows for subsequent deprotection to elongate the peptide chain from the C-terminus if desired.

By using this compound, a researcher can couple it with another N-protected amino acid to form a tripeptide with a defined sequence, thereby streamlining the synthesis process and improving yields.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the constituent amino acids, their coupling, and subsequent deprotection. The following is a representative solution-phase synthesis protocol.

Step 1: N-Protection of L-Alanine

The amino group of L-alanine is protected to prevent self-coupling and to direct the reaction to the formation of the desired dipeptide. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.

-

Dissolution: Dissolve L-alanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, like sodium hydroxide, to deprotonate the amino group, making it nucleophilic.

-

Protection: Slowly add di-tert-butyl dicarbonate (Boc-anhydride) to the solution while maintaining a basic pH.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Acidify the reaction mixture to protonate the carboxylic acid and extract the Boc-Ala-OH into an organic solvent. Dry and evaporate the solvent to obtain the protected amino acid.

Step 2: C-Terminal Protection of Glycine

The carboxyl group of glycine is protected as a methyl ester to prevent it from participating in the coupling reaction.

-

Esterification: Suspend glycine in methanol.

-

Acid Catalysis: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride dropwise. This in-situ generation of acid catalyzes the esterification.

-

Reaction: Allow the reaction to proceed, typically with stirring, until the glycine dissolves and the reaction is complete (monitored by TLC).

-

Isolation: Remove the methanol under reduced pressure to yield Gly-OMe HCl as a white solid.

Step 3: Coupling of Boc-Ala-OH and Gly-OMe HCl

The protected amino acids are coupled to form the dipeptide backbone using a coupling agent.

-

Neutralization: Dissolve Gly-OMe HCl in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) and neutralize the hydrochloride salt with a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

-

Activation: In a separate flask, dissolve Boc-Ala-OH in anhydrous DCM and add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

-

Coupling: Add the neutralized Gly-OMe solution to the activated Boc-Ala-OH mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Filter off any precipitated urea byproduct (if DCC is used). Wash the organic phase with dilute acid, base, and brine. Dry the organic layer and remove the solvent. Purify the resulting Boc-Ala-Gly-OMe by column chromatography.

Step 4: N-Terminal Deprotection

The final step is the removal of the Boc protecting group to yield the desired this compound.

-

Deprotection: Dissolve the purified Boc-Ala-Gly-OMe in a solution of hydrochloric acid in an organic solvent, such as anhydrous dioxane or diethyl ether.

-

Reaction: Stir the solution at room temperature. The acidic conditions will cleave the Boc group.

-

Isolation: The product, this compound, will often precipitate out of the solution. It can then be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Caption: Solution-phase synthesis workflow for this compound.

Characterization and Quality Control

The identity and purity of synthesized this compound must be rigorously confirmed. Standard analytical techniques for this purpose include:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single sharp peak is indicative of a pure compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected mass for the free base (C6H12N2O3) is approximately 160.16 Da, and for the protonated molecule [M+H]+, it is approximately 161.16 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. 1H NMR will show characteristic peaks for the alanine methyl group, the α-protons of both amino acids, the glycine methylene protons, and the methyl ester protons.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area. Keep away from heat and sources of ignition.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and seek medical attention.[6]

-

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6]

Conclusion

This compound is a valuable and versatile dipeptide intermediate. Its pre-formed, protected structure offers a strategic advantage in the synthesis of longer peptides, improving efficiency and yield. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in research and drug development.

References

- 1. H-GLY-ALA-OME HCL [myskinrecipes.com]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. peptide.com [peptide.com]

A Technical Guide to the Commercial Sourcing and Purity Assessment of H-Ala-Gly-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Ala-Gly-OMe HCl, or L-Alanylglycine methyl ester hydrochloride (CAS No. 23404-09-3), is a fundamental dipeptide derivative extensively utilized as a building block in peptide synthesis for pharmaceutical and biochemical research. Its methyl ester group enhances solubility and reactivity, making it a valuable component in the development of complex peptides and peptidomimetics. The integrity of research and development outcomes hinges on the purity of this starting material. This technical guide provides an in-depth analysis of the commercial sources of this compound, typical purity specifications, and rigorous, field-proven methodologies for its purity verification. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative purity assessment and the identification of common process-related impurities. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently source and validate this critical reagent.

Commercial Sourcing and Supplier Evaluation

Identifying Reputable Suppliers

This compound is available from a range of chemical suppliers specializing in amino acids, peptides, and biochemical reagents. When selecting a supplier, it is crucial to consider not only the quoted purity but also the supplier's reputation, quality control processes, and the comprehensiveness of the analytical data they provide. Leading suppliers in this space include, but are not limited to:

-

Chem-Impex: A well-established supplier of a wide range of peptides and amino acid derivatives.

-

MOLBASE: An online marketplace that lists various suppliers, such as COMBI-BLOCKS and INDOFINE-SB , offering different grades of the product.[1]

-

ChemicalBook: Provides a platform to connect with numerous suppliers and often includes references to synthesis literature.[2]

Understanding Purity Specifications

The purity of this compound is typically reported as a percentage and is determined by one or more analytical techniques. It is imperative for the researcher to understand the method used to determine the stated purity, as different methods have varying levels of sensitivity and specificity.

| Supplier Type | Typical Purity Offered | Common Analytical Method for Purity Claim |

| Major Biochemical Suppliers | ≥98% | HPLC, Elemental Analysis, Titration (e.g., AgNO3 for HCl content) |

| Chemical Marketplaces | 95% to 98% | Often HPLC, though the thoroughness of analysis may vary. |

Note: A purity value of ≥98% is generally recommended for most research and development applications to minimize the interference of impurities in subsequent reactions.

Analytical Methodologies for Purity Verification

Independent verification of purity is a cornerstone of good scientific practice. The following sections provide detailed protocols for the two most powerful and commonly used techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of peptides and their derivatives. It separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC Purity Analysis

-

Instrumentation:

-

An HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column oven.

-

-

Column:

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 214 nm (for the peptide bond)

-

Injection Volume: 10 µL

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Causality Behind Experimental Choices:

-

C18 Column: The hydrophobic C18 stationary phase provides excellent retention and separation for small, polar peptides like this compound.

-

TFA: Trifluoroacetic acid acts as an ion-pairing agent, improving peak shape and resolution for peptides.

-

Acetonitrile Gradient: A shallow gradient of acetonitrile is used to effectively separate the main compound from closely related impurities that may have slight differences in hydrophobicity.

-

Detection at 214 nm: The peptide backbone absorbs strongly at this wavelength, allowing for sensitive detection of the target compound and any peptide-based impurities.

Caption: HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying impurities. By analyzing the chemical shifts, integration values, and coupling patterns of the proton signals, a wealth of structural information can be obtained.

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation:

-

A 400 MHz or higher NMR spectrometer.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O).

-

Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (typically 10-30 seconds) to ensure accurate integration for quantitative analysis.

-

-

Data Analysis and Interpretation:

-

Reference the spectrum to the internal standard.

-

Assign the signals to the respective protons of this compound.

-

Integrate the signals and compare the ratios to the expected number of protons for each signal.

-

Examine the spectrum for the presence of unexpected signals, which may indicate impurities.

-

Predicted ¹H NMR Spectrum of this compound in D₂O:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ala-CH₃ | ~1.5 | Doublet (d) | 3H | ~7.2 |

| Ala-αCH | ~4.1 | Quartet (q) | 1H | ~7.2 |

| Gly-CH₂ | ~4.0 | Singlet (s) | 2H | - |

| OCH₃ | ~3.7 | Singlet (s) | 3H | - |

Note: The exact chemical shifts can vary slightly depending on the concentration and pH of the sample. The amine (NH₃⁺) and amide (NH) protons will typically exchange with D₂O and will not be observed.

Caption: Logic for ¹H NMR Spectrum Interpretation.

Common Impurities and Their Identification

Understanding the potential impurities that can arise during the synthesis and storage of this compound is crucial for accurate purity assessment.

Process-Related Impurities

-

Starting Materials: Unreacted L-alanine methyl ester hydrochloride and glycine methyl ester hydrochloride.

-

Incomplete Coupling: The presence of unreacted starting materials.

-

Diketopiperazine Formation: Intramolecular cyclization of the dipeptide methyl ester can lead to the formation of cyclo(Ala-Gly), a six-membered ring. This is a common side reaction in dipeptide synthesis, especially upon prolonged storage or exposure to basic conditions.

Identification of Impurities by ¹H NMR

-

L-alanine methyl ester hydrochloride: Look for a quartet at ~4.2 ppm and a doublet at ~1.6 ppm without the corresponding glycine and methyl ester signals of the dipeptide.

-

Glycine methyl ester hydrochloride: A singlet at ~3.9 ppm for the CH₂ group and a singlet at ~3.8 ppm for the OCH₃ group.

-

Cyclo(Ala-Gly): The formation of the cyclic dipeptide results in a distinct set of signals. The chemical shifts will be different from the linear dipeptide due to the rigid ring structure. For example, the α-protons of the alanine and glycine residues in the diketopiperazine ring will have characteristic shifts, often in the range of 3.8-4.2 ppm, but with different coupling patterns and chemical environments compared to the linear peptide.

Caption: Impurity Formation Pathways.

Conclusion

The procurement of high-purity this compound is a critical first step in any research or development project that relies on peptide synthesis. This guide has provided a framework for selecting reputable commercial sources and has detailed the necessary analytical protocols for independent purity verification. By employing rigorous HPLC and NMR methodologies, researchers can ensure the quality of this essential building block, thereby enhancing the reliability and reproducibility of their scientific outcomes. A thorough understanding of potential impurities and their analytical signatures provides an additional layer of quality control, ensuring that the starting material is fit for its intended purpose.

References

Topic: The Strategic Function of the Methyl Ester in H-Ala-Gly-OMe HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide chemistry, H-Ala-Gly-OMe HCl (L-Alanyl-glycine methyl ester hydrochloride) represents a foundational dipeptide building block. The C-terminal methyl ester (–OMe) is not a trivial modification but a deliberate strategic choice that confers specific, advantageous properties essential for multi-step synthetic workflows. This guide provides a detailed examination of the methyl ester's function, focusing on its primary role as a carboxyl protecting group, its impact on the molecule's physicochemical properties, and its practical application in solution-phase peptide synthesis. We will delve into the chemical rationale for its use, present a detailed protocol for its selective removal, and illustrate its strategic deployment in the construction of larger peptide chains, offering field-proven insights for drug development professionals.

Introduction: The Imperative of C-Terminal Protection

The controlled, sequential assembly of amino acids into a defined peptide sequence is the cornerstone of peptide synthesis. This process demands a high degree of specificity, ensuring that only the desired amide bond is formed at each step. To achieve this, reactive functional groups not involved in the coupling reaction must be temporarily masked with protecting groups.[1] While N-terminal protection (e.g., with Boc or Fmoc groups) is universally recognized, C-terminal protection is equally critical, particularly in solution-phase synthesis strategies.[2][3]

The dipeptide this compound exemplifies this principle. The methyl ester serves as a simple yet effective shield for the carboxylic acid of the C-terminal glycine residue. Without this protection, the molecule would be zwitterionic and possess two nucleophilic amino groups and a reactive carboxyl group, leading to a high probability of undesired side reactions, such as self-polymerization or incorrect coupling during synthesis.[3][4] The methyl ester effectively neutralizes the carboxyl group, leaving the N-terminal amine of alanine as the sole reactive site for peptide bond formation.

The Core Directive: A Reversible Shield for the Carboxyl Group

The principal function of the methyl ester is to act as a robust, yet selectively removable, protecting group for the C-terminal carboxylic acid.[5] This strategy is fundamental to directing the chemical reactivity during peptide elongation.

Key Attributes of the Methyl Ester Protecting Group:

-

Stability: It is stable under the mildly acidic or neutral conditions required for coupling reactions and for the removal of common N-terminal protecting groups like Boc (which requires strong acid) and Fmoc (which requires a base).[4] This orthogonality is crucial for selective deprotection in a multi-step synthesis.[1][3]

-

Enhanced Solubility: The esterification of the C-terminal carboxylate neutralizes its negative charge. This modification reduces the molecule's polarity and often increases its solubility in organic solvents (e.g., DMF, DCM) commonly used in solution-phase synthesis.[6]

-

Suppression of Racemization: The C-terminal protection minimizes the risk of epimerization at the chiral center of the activated amino acid during the coupling step.

-

Facile Removal: The methyl ester can be readily cleaved under mild basic conditions via saponification, regenerating the free carboxylic acid for subsequent reactions or to yield the final peptide acid.[5]

Physicochemical Characteristics

The introduction of the methyl ester and the hydrochloride salt form imparts specific physical properties to the dipeptide, which are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | PubChem[7] |

| Molecular Formula | C₆H₁₃ClN₂O₃ | PubChem[7] |

| Molecular Weight | 196.63 g/mol | PubChem[7] |

| Appearance | White to off-white crystalline powder | --- |

| Solubility | Soluble in water and methanol | --- |

Strategic Application in a Synthetic Workflow

This compound is an ideal starting material for building a peptide from the C-terminus towards the N-terminus. The logical flow involves coupling the free amino group of this compound with the activated carboxyl group of an N-protected amino acid.

The diagram below illustrates this fundamental coupling step, which forms the basis of peptide chain elongation.

Caption: Logical workflow for coupling an N-protected amino acid with this compound.

Following this coupling, the synthetic chemist has two primary options for chain extension:

-

N-Terminal Elongation: The N-terminal protecting group (e.g., Boc) is removed, and the cycle is repeated to add another amino acid. The methyl ester remains intact.

-

C-Terminal Elongation/Final Deprotection: The methyl ester is removed to reveal a free carboxyl group, allowing for fragment condensation or yielding the final peptide acid.

Experimental Protocol: Saponification of the Methyl Ester

The cleavage of the methyl ester is a critical step to unmask the C-terminal carboxyl group. The most common method is saponification—base-mediated hydrolysis. The following is a self-validating protocol for this transformation.

Objective: To selectively hydrolyze the methyl ester of a protected peptide (e.g., N-Boc-Peptide-OMe) to its corresponding carboxylic acid (N-Boc-Peptide-OH).

Materials:

-

Protected peptide methyl ester (e.g., Boc-Phe-Ala-Gly-OMe)

-

Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and Water

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, pH paper/meter, separatory funnel

Step-by-Step Methodology:

-

Dissolution: Dissolve the peptide methyl ester in a suitable solvent system (e.g., MeOH or THF/water 3:1) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Causality: Cooling is essential to minimize potential side reactions, such as epimerization or hydrolysis of other labile groups.

-

Base Addition: Add 1.1 to 1.5 molar equivalents of 1 M NaOH solution dropwise over 5-10 minutes. Causality: A slight excess of base ensures complete reaction. Slow addition prevents localized high concentrations of base.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product (the carboxylic acid) will be more polar and should have a lower Rf value on silica gel TLC plates compared to the starting ester. The reaction is typically complete within 1-4 hours.

-

Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl solution dropwise at 0 °C until the pH of the aqueous phase is ~2-3. Causality: Acidification protonates the newly formed carboxylate, making it extractable into an organic solvent, and neutralizes the excess NaOH.

-

Extraction: Remove the organic solvent (if volatile, like THF) under reduced pressure. Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel. Extract the product into the ethyl acetate layer. Wash the organic layer sequentially with water and then brine. Causality: This workup removes inorganic salts and residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude peptide acid.

-

Purification: If necessary, purify the product by recrystallization or column chromatography.

Caption: Step-by-step experimental workflow for the saponification of a peptide methyl ester.

Conclusion

The methyl ester in this compound is a strategically critical feature that enables controlled and efficient peptide synthesis in solution. Its function extends beyond simple carboxyl protection; it modulates solubility and directs reactivity, providing chemists with a reliable tool for constructing complex peptide architectures. A comprehensive understanding of its role, coupled with robust protocols for its manipulation, is essential for professionals in drug discovery and development who rely on synthetic peptides as therapeutic agents, research tools, and structural probes.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. biosynth.com [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application